molecular formula C16H11NO3S B5321312 4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B5321312
M. Wt: 297.3 g/mol
InChI Key: XRWCHVBTWSYFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TDQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDQ is composed of a quinoline ring and a thiophene ring, which are fused together through a pyran ring. This unique structure has led to the development of various synthesis methods and the investigation of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione's mechanism of action involves the inhibition of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and COX-2 enzyme. This compound has also been shown to induce apoptosis and autophagy in cancer cells, as well as reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against neurodegenerative diseases. This compound has also been shown to have antioxidant and anti-angiogenic properties, as well as induce cell cycle arrest and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione's unique structure and potential therapeutic applications make it a valuable compound for scientific research. However, its synthesis can be challenging and time-consuming, and its potential toxicity and side effects need to be further investigated. Additionally, the optimal dosage and administration route for this compound need to be determined.

Future Directions

For 4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione research include investigating its potential therapeutic applications in other fields, such as cardiovascular diseases and infectious diseases. The development of more efficient and cost-effective synthesis methods for this compound is also a promising direction for research. Additionally, the investigation of this compound's potential toxicity and side effects, as well as its optimal dosage and administration route, will be crucial for its potential clinical use.

Synthesis Methods

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized through various methods, including the Pictet-Spengler reaction, Knoevenagel condensation, and Michael addition reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form this compound. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a malononitrile to form a β-enaminonitrile intermediate, which is then cyclized to form this compound. The Michael addition reaction involves the reaction of a thiophene derivative with a quinone derivative to form an intermediate, which is then cyclized to form this compound.

Scientific Research Applications

4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-thiophen-2-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-13-8-10(12-6-3-7-21-12)14-15(20-13)9-4-1-2-5-11(9)17-16(14)19/h1-7,10H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWCHVBTWSYFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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